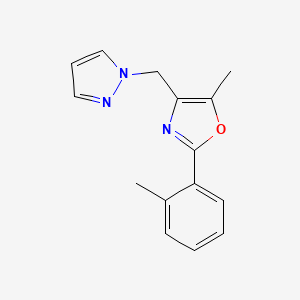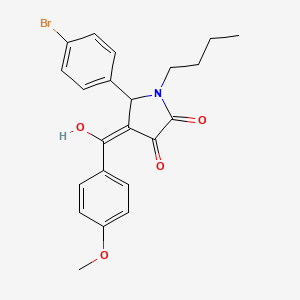
5-methyl-2-(2-methylphenyl)-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-2-(2-methylphenyl)-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole is a chemical compound that has been studied for its potential applications in scientific research. This compound has shown promise in a variety of fields, including medicinal chemistry, pharmacology, and biochemistry. In
作用機序
The mechanism of action of 5-methyl-2-(2-methylphenyl)-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole is not fully understood. However, studies have shown that the compound can selectively bind to specific proteins and enzymes, inhibiting their activity. This mechanism of action makes the compound a potentially useful tool for studying the function of specific proteins and enzymes in cells and tissues.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a variety of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. The compound has also been shown to have neuroprotective effects, potentially making it useful for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 5-methyl-2-(2-methylphenyl)-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole in lab experiments is its selectivity for specific proteins and enzymes. This selectivity makes the compound a potentially useful tool for studying the function of specific proteins and enzymes in cells and tissues. However, one limitation of using the compound is its potential toxicity, which must be carefully monitored in lab experiments.
将来の方向性
There are several potential future directions for research on 5-methyl-2-(2-methylphenyl)-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole. One direction is the development of new derivatives of the compound with improved selectivity and potency. Another direction is the exploration of the compound's potential as a therapeutic agent for the treatment of various diseases. Additionally, the compound could be further studied as a tool in chemical biology research to better understand the function of specific proteins and enzymes in cells and tissues. Finally, the compound's potential toxicity could be further studied to better understand its safety profile for use in lab experiments and potential therapeutic applications.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in scientific research. The compound has been studied for its potential as a therapeutic agent for the treatment of various diseases, as well as a tool in chemical biology research. The compound's selectivity for specific proteins and enzymes makes it a potentially useful tool for studying the function of specific proteins and enzymes in cells and tissues. However, the compound's potential toxicity must be carefully monitored in lab experiments. Future research directions include the development of new derivatives with improved selectivity and potency, the exploration of the compound's therapeutic potential, and further study of its potential toxicity.
合成法
The synthesis of 5-methyl-2-(2-methylphenyl)-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole involves several steps. The first step is the reaction of 2-methylphenylhydrazine with ethyl acetoacetate to form the corresponding pyrazoline. This intermediate is then reacted with 5-methyl-2-chloro-4-formyl-1,3-oxazole to yield the final product. The synthesis method has been optimized to yield high purity and high yield of the compound.
科学的研究の応用
5-methyl-2-(2-methylphenyl)-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole has been studied for its potential applications in scientific research. The compound has shown promise as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases. The compound has also been studied for its potential as a tool in chemical biology research, as it can be used to selectively target specific proteins and enzymes.
特性
IUPAC Name |
5-methyl-2-(2-methylphenyl)-4-(pyrazol-1-ylmethyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-11-6-3-4-7-13(11)15-17-14(12(2)19-15)10-18-9-5-8-16-18/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBMOVBZYLGANR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)C)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]nicotinonitrile](/img/structure/B5308290.png)

![2-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B5308325.png)
![8-(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5308327.png)
![N~1~-methyl-N~2~-{[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5308333.png)
![6-[(2-pyrazinylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B5308340.png)
![N-(pyridin-2-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5308341.png)
![3-(3-hydroxyphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5308347.png)
![allyl 7-methyl-2-(4-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5308354.png)
![N-(pyridin-3-ylmethyl)-4-quinolin-2-yl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5308364.png)
![3-{[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]methyl}phenol](/img/structure/B5308365.png)

![N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-phenoxyacetamide](/img/structure/B5308391.png)